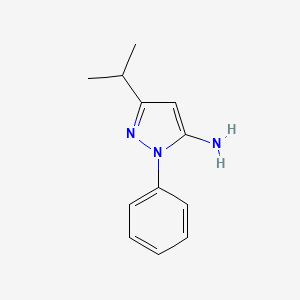

3-Isopropyl-1-phenyl-1H-pyrazol-5-amine

Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole heterocycles, five-membered rings containing two adjacent nitrogen atoms, are foundational scaffolds in modern chemical research. Their significance stems from their versatile synthetic accessibility and their ability to engage in a wide range of chemical transformations. This has led to their incorporation into a vast array of functional molecules with applications spanning medicinal chemistry, agrochemicals, and materials science.

In the pharmaceutical realm, the pyrazole nucleus is a key component in numerous approved drugs, exhibiting a broad spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govglobalresearchonline.net Their ability to act as bioisosteres for other aromatic rings, such as phenyl groups, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. cambridgemedchemconsulting.comacs.org In agriculture, pyrazole derivatives are integral to the development of herbicides, insecticides, and fungicides, contributing to crop protection and food security. nih.gov The unique photophysical properties of certain pyrazole-containing compounds also make them valuable in the design of organic light-emitting diodes (OLEDs) and other advanced materials. nih.gov

Historical Context of Pyrazole Synthesis and Derivative Exploration

The exploration of pyrazole chemistry has a rich history dating back to the late 19th century. The seminal work of German chemist Ludwig Knorr in 1883, followed by the synthesis of the parent pyrazole by Hans von Pechmann in 1898, laid the groundwork for over a century of investigation. A cornerstone of pyrazole synthesis is the Knorr pyrazole synthesis, a condensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound. This robust and versatile method remains a widely used strategy for accessing a diverse range of substituted pyrazoles.

Over the decades, a multitude of other synthetic methodologies have been developed, further expanding the accessible chemical space of pyrazole derivatives. These include reactions involving α,β-unsaturated aldehydes and ketones, as well as multicomponent reactions that allow for the rapid assembly of complex pyrazole-containing structures. This continuous innovation in synthetic methods has been a primary driver in the exploration and application of pyrazole derivatives.

Overview of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine within Pyrazole Chemical Space

This compound emerges from this rich chemical tradition as a molecule of significant interest. Its structure incorporates several key features that make it a valuable building block and research tool. The phenyl group at the 1-position and the isopropyl group at the 3-position provide lipophilic character and steric bulk, which can be crucial for modulating interactions with biological targets. The amine group at the 5-position is a key functional handle, offering a site for a wide variety of chemical modifications and the introduction of further molecular complexity.

The synthesis of 5-aminopyrazoles, including analogs of the title compound, is well-established, often proceeding through the reaction of a β-ketonitrile with a hydrazine. This accessibility, combined with the reactivity of the amino group, positions this compound as a versatile scaffold for the synthesis of more complex heterocyclic systems.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₅N₃ |

| Molecular Weight | 201.27 g/mol |

| CAS Number | 827614-44-8 |

Research Landscape and Emerging Trends Pertaining to this compound and Related Pyrazole Amines

The current research landscape for 5-aminopyrazoles, including this compound, is vibrant and multifaceted. A dominant trend is their use as versatile synthons for the construction of fused heterocyclic systems. researchgate.netresearchgate.net The reactive amino group readily participates in cyclization reactions, providing access to a diverse array of pyrazolo-fused heterocycles such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These fused systems are of great interest in medicinal chemistry due to their often-enhanced biological activities.

Another significant area of research is the exploration of 5-aminopyrazole derivatives as privileged structures in drug discovery. researchgate.net The N-aryl-5-aminopyrazole motif, present in the title compound, is a recurring scaffold in the development of kinase inhibitors, which are a critical class of anticancer and anti-inflammatory agents. nih.govnih.gov The ability of the pyrazole ring to act as a bioisosteric replacement for a phenyl ring is a key strategy in lead optimization, often leading to improved metabolic stability and reduced off-target effects. cambridgemedchemconsulting.comacs.org

Furthermore, there is growing interest in the development of more efficient and environmentally benign synthetic methods for N-aryl-5-aminopyrazoles. One-pot, telescoped reactions are being explored to avoid the isolation of potentially hazardous intermediates like arylhydrazines. researchgate.net The investigation of the reactivity of the various positions on the pyrazole ring continues to yield novel transformations and the synthesis of previously inaccessible derivatives.

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-5-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-9(2)11-8-12(13)15(14-11)10-6-4-3-5-7-10/h3-9H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIRPJOVBWGTDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=C1)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401254797 | |

| Record name | 3-(1-Methylethyl)-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401254797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827614-44-8 | |

| Record name | 3-(1-Methylethyl)-1-phenyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827614-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Methylethyl)-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401254797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Isopropyl 1 Phenyl 1h Pyrazol 5 Amine and Analogues

Classical and Contemporary Approaches to Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is a well-established area of heterocyclic chemistry, with primary methods involving the formation of two nitrogen-carbon bonds and one nitrogen-nitrogen bond.

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic species. nih.govthieme-connect.com This approach, famously known as the Knorr pyrazole synthesis, typically utilizes 1,3-dicarbonyl compounds which react with hydrazines to form the pyrazole core. mdpi.combeilstein-journals.org

The reaction can be extended to other 1,3-dielectrophiles, including:

α,β-Unsaturated Carbonyl Compounds: These substrates react with hydrazines, often via a Michael addition followed by cyclization and oxidation or elimination, to yield pyrazoles. mdpi.combeilstein-journals.orgnih.gov The initial product is typically a pyrazoline, which must then be oxidized to the aromatic pyrazole. mdpi.com

Acetylenic Ketones: The reaction of acetylenic ketones with hydrazines has been known for over a century, providing another route to the pyrazole ring. mdpi.comnih.gov However, this method can also suffer from a lack of regioselectivity, often producing a mixture of two regioisomers. mdpi.comnih.gov

β-Ketonitriles: These compounds are valuable precursors for the synthesis of 5-aminopyrazoles. The reaction with a hydrazine involves the condensation with the ketone and nitrile functionalities to form the heterocyclic ring directly.

These cyclocondensation reactions are versatile, but a significant challenge arises when using unsymmetrical 1,3-dicarbonyl compounds or their equivalents with substituted hydrazines, as this can lead to the formation of regioisomeric products. nih.govthieme-connect.com

An alternative and powerful strategy for pyrazole synthesis is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. nih.gov This method involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, the most common dipoles are diazo compounds or nitrilimines, and the dipolarophile is typically an alkyne. acs.orgresearchgate.net

Diazo compounds, which can be generated in situ from precursors like N-tosylhydrazones, react with alkynes to form pyrazoles. organic-chemistry.orgthieme.de This method can offer high regioselectivity, which is influenced by both steric and electronic interactions between the substituents on the diazo compound and the alkyne. acs.org Similarly, nitrilimines, often generated in situ from hydrazonyl halides, undergo cycloaddition with alkynes to produce tetrasubstituted pyrazoles. mdpi.com While effective, this approach can also face challenges with regioselectivity depending on the specific substrates used. mdpi.com

Targeted Synthetic Strategies for 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine

The synthesis of the specific target molecule, this compound, requires careful selection of precursors and reaction conditions to ensure the correct placement of the isopropyl, phenyl, and amine groups on the pyrazole ring.

A direct and efficient route to this compound involves the condensation of phenylhydrazine (B124118) with a suitable 1,3-dielectrophile containing an isopropyl group. The ideal precursor for the 5-amino functionality is a β-ketonitrile. Specifically, the reaction would utilize 4-methyl-3-oxopentanenitrile (B1278294) .

The proposed reaction mechanism involves the initial nucleophilic attack of the terminal nitrogen of phenylhydrazine on one of the electrophilic carbon centers of the β-ketonitrile, followed by an intramolecular cyclization and dehydration to yield the final aminopyrazole product. The choice of which nitrogen atom on phenylhydrazine attacks first and which electrophilic carbon is attacked is crucial for determining the final regiochemical outcome.

The primary challenge in the synthesis of this compound from phenylhydrazine and an unsymmetrical precursor like 4-methyl-3-oxopentanenitrile is controlling the regioselectivity. The reaction can potentially yield two different regioisomers: the desired 3-isopropyl isomer and the 5-isopropyl isomer.

Recent research has demonstrated that the choice of solvent plays a critical role in directing the outcome of such cyclocondensation reactions. thieme-connect.com Traditional conditions using protic solvents like ethanol (B145695) or acetic acid often result in poor selectivity and mixtures of isomers. thieme-connect.com In contrast, aprotic solvents with strong dipole moments and high dielectric constants, such as N,N-dimethylacetamide (DMAc), have been shown to dramatically improve regioselectivity. thieme-connect.com

The improved selectivity in solvents like DMAc is attributed to their ability to influence the reactivity of the two non-equivalent electrophilic centers in the dicarbonyl precursor and the two different nitrogen atoms in the substituted hydrazine. thieme-connect.com By favoring one reaction pathway over the other, a single regioisomer can be obtained in high yield. This allows for a more efficient and scalable synthesis, avoiding difficult chromatographic separations of the final products. thieme-connect.com

| Precursors | Solvent | Conditions | Ratio of 3-Isopropyl Isomer to 5-Isopropyl Isomer | Reference Principle |

|---|---|---|---|---|

| Phenylhydrazine + 4-methyl-3-oxopentanenitrile | Ethanol | 50 °C, 24h | Poor Selectivity (e.g., 60:40) | thieme-connect.com |

| Phenylhydrazine + 4-methyl-3-oxopentanenitrile | N,N-Dimethylacetamide (DMAc) | Room Temp, 24h | High Selectivity (e.g., >99:1) | thieme-connect.com |

Modern Synthetic Techniques and Green Chemistry Principles Applied to Pyrazoles

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrazoles to develop more sustainable and environmentally friendly processes. nih.govbenthamdirect.com These modern techniques focus on operational simplicity, atom economy, and the reduction of hazardous waste. nih.govresearchgate.net

Key green strategies in pyrazole synthesis include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single pot to form the final product, which increases efficiency and reduces waste from intermediate purification steps. nih.govacs.org

Alternative Energy Sources: Microwave irradiation and ultrasonic assistance are used to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. benthamdirect.comias.ac.in

Green Solvents: There is a significant shift away from hazardous organic solvents towards more benign alternatives. Water has been successfully used as a solvent for many pyrazole syntheses. thieme-connect.com Other green options include deep eutectic solvents (DES), which are biodegradable and have low toxicity. ias.ac.in

Catalysis: The use of recyclable or heterogeneous catalysts, such as nano-ZnO, can improve reaction efficiency and simplify product purification. mdpi.comnih.gov These catalysts can be easily recovered and reused, aligning with green chemistry principles. nih.gov

Solvent-Free Conditions: Conducting reactions without any solvent is an ideal green approach, as it completely eliminates solvent-related waste. Several pyrazole syntheses have been successfully performed under solvent-free conditions, often with microwave assistance. ias.ac.inpdeaamcollege.edu.in

| Technique | Description | Key Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction mixture. | Rapid reaction rates, higher yields, improved purity. | benthamdirect.comias.ac.in |

| Aqueous Media Synthesis | Using water as the reaction solvent. | Environmentally benign, low cost, safe. | thieme-connect.com |

| Solvent-Free Reactions | Reactants are mixed without a solvent, often with grinding or heating. | Eliminates solvent waste, high atom economy, simplified work-up. | ias.ac.inpdeaamcollege.edu.in |

| Multicomponent Reactions (MCRs) | Combining three or more starting materials in a one-pot reaction. | High efficiency, reduced waste, operational simplicity. | nih.govacs.org |

Microwave-Assisted Synthesis of Pyrazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds like pyrazole derivatives. nih.govdergipark.org.tr A general and efficient method for the synthesis of 1-aryl-1H-pyrazole-5-amines involves the microwave-mediated reaction of an appropriate α-cyanoketone with an aryl hydrazine in an acidic aqueous medium. nih.gov

For the specific synthesis of this compound, this methodology would involve the condensation of 4-methyl-2-oxopentanenitrile (B11998739) with phenylhydrazine. The reaction is typically carried out in a sealed vessel under microwave irradiation, which rapidly heats the reaction mixture to the desired temperature, often around 150°C. nih.gov The use of 1 M hydrochloric acid as a solvent and catalyst facilitates the cyclization and dehydration steps. nih.gov This approach is noted for its operational simplicity, short reaction times (often 10-15 minutes), and high yields, typically ranging from 70-90%. nih.gov A key advantage of this "green chemistry" approach is the use of water as a solvent, minimizing the need for volatile organic compounds. galchimia.com The product can be easily isolated by basifying the reaction mixture and collecting the precipitate by filtration. nih.gov

Table 1: Representative Conditions for Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines

| Parameter | Value |

| Reactants | α-cyanoketone, Aryl hydrazine |

| Solvent | 1 M HCl (aqueous) |

| Temperature | 150 °C |

| Reaction Time | 10–15 minutes |

| Typical Yield | 70–90% |

| Work-up | Basification with NaOH, filtration |

Flow Chemistry Applications in Pyrazole Scaffold Construction

Flow chemistry offers significant advantages for the synthesis of pyrazole scaffolds, including enhanced safety, scalability, and reaction control. mdpi.com This technique involves pumping reagents through a heated reactor coil or microreactor, allowing for precise control over temperature, pressure, and reaction time. For the construction of pyrazoles, flow chemistry can be employed in a multi-step sequence, often starting from readily available precursors. nih.gov

A two-stage flow process for pyrazole synthesis typically begins with the formation of an enaminone intermediate from an acetophenone, followed by condensation with a hydrazine. galchimia.com While a specific flow synthesis for this compound has not been detailed in the literature, a plausible route could involve the continuous reaction of an isopropyl-substituted enaminone with phenylhydrazine. The benefits of such a system include rapid optimization of reaction conditions and the ability to safely handle potentially hazardous intermediates, as they are consumed in situ. nih.gov The residence time in the reactor is a critical parameter, often in the range of minutes, leading to high throughput and efficient production. galchimia.com

Multicomponent Reactions (MCRs) for Diverse Pyrazole Systems

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most of the atoms of the starting materials. beilstein-journals.orgjocpr.com This approach is particularly valuable for generating libraries of structurally diverse pyrazoles. The synthesis of 5-aminopyrazole derivatives can be achieved through various MCR strategies. researchgate.net

A common MCR approach for pyrazole synthesis involves the condensation of a β-ketoester, an aldehyde, a nitrile, and a hydrazine. jocpr.com For the synthesis of this compound and its analogues, a three-component reaction of a β-ketonitrile (such as 3-oxo-4-methylpentanenitrile), an orthoformate, and phenylhydrazine could be envisioned. Such reactions are often catalyzed by an acid or a base and can be performed under solvent-free or green solvent conditions, enhancing their environmental compatibility. researchgate.net The versatility of MCRs allows for the introduction of various substituents on the pyrazole ring by simply changing the starting components, making it a powerful tool for creating diverse pyrazole systems. beilstein-journals.org

Advanced Spectroscopic and Analytical Characterization Methodologies for Pyrazole Amines

The structural elucidation and characterization of pyrazole amines like this compound rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and molecular weight of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of pyrazole derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the isopropyl group, the phenyl ring, the pyrazole ring, and the amine group. The isopropyl group would exhibit a doublet for the two methyl groups and a septet for the methine proton. The protons on the phenyl ring would appear as multiplets in the aromatic region. A characteristic singlet for the C4-H of the pyrazole ring would also be present. The protons of the primary amine group would likely appear as a broad singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing characteristic signals for the carbons of the isopropyl group, the phenyl ring, and the pyrazole core. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are particularly diagnostic for confirming the structure. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Isopropyl CH₃ | ~1.2 (d) | ~22 |

| Isopropyl CH | ~3.0 (sept) | ~27 |

| Pyrazole C4-H | ~5.5 (s) | ~95 |

| Phenyl H | 7.2-7.5 (m) | ~120-140 |

| Amine NH₂ | Broad singlet | - |

| Pyrazole C3 | - | ~150 |

| Pyrazole C5 | - | ~145 |

Note: These are predicted values based on analogous structures and may vary from experimental data.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrazole and phenyl rings would be observed in the 1500-1600 cm⁻¹ region. jocpr.comnist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Phenyl-substituted pyrazoles typically exhibit strong absorption bands in the UV region due to π-π* transitions of the aromatic systems. nih.gov

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300–3500 |

| C-H Stretch (Aromatic) | 3000–3100 |

| C-H Stretch (Aliphatic) | 2850–2960 |

| C=N and C=C Stretch | 1500–1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound (C₁₂H₁₅N₃), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (201.27 g/mol ).

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for pyrazoles include the loss of small molecules like HCN and N₂. researchgate.net For this specific compound, fragmentation could also involve the loss of the isopropyl group or cleavage of the phenyl ring. The observation of fragment ions corresponding to these losses would support the proposed structure. nist.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule, providing unambiguous identification.

Reactivity and Chemical Transformations of 3 Isopropyl 1 Phenyl 1h Pyrazol 5 Amine

Fundamental Reaction Pathways of the Pyrazole (B372694) Ring System

The pyrazole core is an aromatic heterocycle whose reactivity is influenced by the presence of two adjacent nitrogen atoms. This arrangement creates distinct electron-rich and electron-poor centers within the ring, defining its behavior towards electrophiles and nucleophiles.

The pyrazole ring is generally considered an electron-rich heterocyclic system, making it amenable to electrophilic aromatic substitution. researchgate.net Due to the electronic effects of the two ring nitrogen atoms, electrophilic attack occurs preferentially at the C4 position. rrbdavc.orgnih.govpharmaguideline.com Attack at the C3 or C5 positions would lead to a highly unstable intermediate with a positive charge on an azomethine nitrogen, making the C4 pathway significantly more favorable. rrbdavc.org The presence of the electron-donating 5-amino group further activates the ring towards electrophilic substitution at the C4 position.

A prominent example of this reactivity is the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines. These reactions proceed efficiently at room temperature using N-halosuccinimides (NXS) as the halogen source. For instance, 3-phenyl-1H-pyrazol-5-amine and its derivatives can be iodinated, brominated, and chlorinated selectively at the C4 position in moderate to excellent yields. beilstein-archives.org

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| 3-phenyl-1H-pyrazol-5-amine | N-Bromosuccinimide (NBS) | 4-Bromo-3-phenyl-1H-pyrazol-5-amine | 70% |

| 3-phenyl-1H-pyrazol-5-amine | N-Iodosuccinimide (NIS) | 4-Iodo-3-phenyl-1H-pyrazol-5-amine | 80% |

| Methyl 5-amino-3-phenyl-1H-pyrazole-1-carboxylate | N-Bromosuccinimide (NBS) | Methyl 5-amino-4-bromo-3-phenyl-1H-pyrazole-1-carboxylate | 82% |

| Methyl 5-amino-3-phenyl-1H-pyrazole-1-carboxylate | N-Iodosuccinimide (NIS) | Methyl 5-amino-4-iodo-3-phenyl-1H-pyrazole-1-carboxylate | 91% |

| 3-Phenyl-1-tosyl-1H-pyrazol-5-amine | N-Chlorosuccinimide (NCS) | 4-Chloro-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 75% |

In contrast to the electron-rich C4 position, the C3 and C5 positions of the pyrazole nucleus are relatively electron-deficient. researchgate.netnih.gov This is a consequence of the inductive electron-withdrawing effect of the adjacent electronegative nitrogen atoms. researchgate.net This reduced electron density renders the C3 and C5 carbons electrophilic and thus susceptible to attack by nucleophiles. nih.govnih.gov Therefore, while electrophiles target the C4 position, nucleophiles will preferentially add to the C3 and C5 positions, depending on the specific substitution pattern and reaction conditions. nih.gov

Aminopyrazoles, including 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine, can theoretically exist in tautomeric forms. For 5-aminopyrazoles, the most relevant equilibrium is the amino-imino tautomerism.

Amine form: 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine

Imino form: 3-Isopropyl-1-phenyl-1,2-dihydro-pyrazol-5-imine

Studies on related compounds, such as azo dyes derived from 3-methyl-1-phenyl-1H-pyrazol-5-amine, indicate a strong preference for the amino tautomeric form in various solvents. unifr.ch This preference is crucial for understanding the compound's reactivity. The dominance of the amine tautomer means that the exocyclic nitrogen (-NH2) possesses a lone pair of electrons and behaves as the primary nucleophilic center for reactions like acylation and alkylation. The tautomeric equilibrium can be influenced by factors such as solvent polarity and the electronic nature of substituents on the pyrazole and phenyl rings. fu-berlin.de This equilibrium dictates whether a reaction will occur at the exocyclic amine or a ring nitrogen, thereby controlling the regioselectivity of derivatization.

Functionalization and Derivatization at Amine and Phenyl Moieties

Beyond the reactivity of the pyrazole core itself, the exocyclic amine and the N-phenyl group offer additional sites for chemical modification.

The exocyclic amino group at the C5 position is a key site for functionalization. As a primary amine, it readily undergoes acylation with reagents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is a common strategy for synthesizing a diverse range of pyrazole derivatives. For example, N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl) derivatives have been synthesized, demonstrating the accessibility of the 5-amino group for acylation. nih.gov

While the amino group is the most reactive site for acylation, the N1-phenyl ring can also undergo electrophilic acylation (Friedel-Crafts acylation) under appropriate conditions. The pyrazolyl group attached to the phenyl ring acts as an ortho-, para-directing group, activating the phenyl ring for electrophilic substitution. However, this reaction typically requires harsher conditions compared to the N-acylation of the amino group.

Alkylation of pyrazol-5-amines can occur at several nucleophilic sites. The primary and most common site for alkylation is the exocyclic 5-amino group, using reagents like alkyl halides to form secondary or tertiary amines. pharmaguideline.com

Alternatively, the pyridine-like nitrogen atom (N2) of the pyrazole ring can be alkylated, particularly under conditions that favor reaction at the ring. This process leads to the formation of a quaternary pyrazolium (B1228807) salt. rrbdavc.orgpharmaguideline.com The choice between N-alkylation at the exocyclic amine versus the ring nitrogen can be controlled by the reaction conditions, such as the choice of base and solvent.

| Reaction Type | Primary Site | Secondary Site(s) | Typical Reagents |

|---|---|---|---|

| Acylation | Exocyclic Amine (C5-NH2) | N1-Phenyl Ring (ortho, para) | Acyl Halides, Anhydrides |

| Alkylation | Exocyclic Amine (C5-NH2) | Ring Nitrogen (N2), N1-Phenyl Ring | Alkyl Halides |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Further Derivatization

While direct examples of Suzuki-Miyaura cross-coupling on this compound are not extensively documented in the provided literature, the reaction is a powerful tool for the derivatization of pyrazole systems. Generally, this palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between a halide (or triflate) and an organoboron compound. For pyrazole substrates, this typically involves a halogenated pyrazole derivative.

For instance, the iodine-functionalized products of pyrazolo[3,4-b]pyridines, which can be synthesized from 5-aminopyrazoles, readily undergo Suzuki coupling. nih.gov In a typical procedure, an iodinated pyrazolo[3,4-b]pyridine is reacted with a boronic acid in the presence of a palladium catalyst like PdCl2(PPh3)2 and a base such as K2CO3. nih.gov This methodology highlights the potential for derivatizing the pyrazole core or fused systems derived from it, suggesting that if this compound were first halogenated, it could serve as a substrate for such cross-coupling reactions to introduce aryl or other organic moieties. The utility of Suzuki-Miyaura reactions has been demonstrated for various nitrogen-rich heterocycles, including pyrazoles, often requiring specific catalyst systems to overcome the inhibitory effects of the nitrogen atoms. nih.govacs.org

Annulation and Heterocyclic Ring-Forming Reactions Involving Pyrazole Amines

5-Aminopyrazoles are versatile precursors for the synthesis of a wide array of fused heterocyclic compounds known as pyrazoloazines. researchgate.netnih.gov The condensation of the 5-amino group and the adjacent C4 carbon with various bielectrophilic reagents is a common and effective strategy for constructing these fused ring systems. researchgate.netnih.gov

A notable transformation of 5-aminopyrazoles is their copper-promoted chemoselective dimerization to form pyrazole-fused pyridazines and pyrazines. mdpi.comnih.govresearchgate.net This process involves the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.comnih.gov The specific product formed can be controlled by the reaction conditions. For example, the synthesis of dipyrazole-fused pyridazines from 3-methyl-1-phenyl-1H-pyrazol-5-amine can be achieved using Cu(OAc)2, benzoyl peroxide (BPO), and K2S2O8 in toluene (B28343) at 100 °C. mdpi.com Conversely, the formation of pyrazole-fused pyrazines can be favored by using a different catalytic system. mdpi.comnih.gov This dimerization offers a direct route to complex fused systems from simple aminopyrazole precursors.

The synthesis of pyrazolo[1,5-a]quinazolines from 5-aminopyrazoles has been reported, although specific details regarding the reaction with this compound are not provided in the search results. These tricyclic structures are of interest for their potential biological activities. nih.gov The general synthetic strategies often involve the reaction of the aminopyrazole with a suitable ortho-functionalized benzene (B151609) derivative that can undergo cyclization to form the quinazoline (B50416) ring.

Pyrazolo[3,4-b]pyridines: This class of fused heterocycles can be synthesized from 5-aminopyrazoles through several pathways. One common method is the reaction with 1,3-dicarbonyl compounds or their synthetic equivalents. mdpi.com For example, the reaction of a 5-aminopyrazole with a β-ketonitrile and an aldehyde can yield pyrazolo[3,4-b]pyridines. nih.gov Another approach involves a cascade 6-endo-dig cyclization reaction between a 5-aminopyrazole and an alkynyl aldehyde, which can be mediated by silver, iodine, or N-bromosuccinimide (NBS) to produce functionalized pyrazolo[3,4-b]pyridines. nih.govproquest.com Multicomponent reactions involving a 5-aminopyrazole, an aldehyde, and a cyclic ketone or β-diketone also provide access to this scaffold. researchgate.netnih.gov

Pyrazolo[3,4-d]pyrimidines: These fused systems are often prepared by constructing the pyrimidine (B1678525) ring onto the pyrazole core. beilstein-journals.org A one-flask synthetic method involves treating a 5-aminopyrazole with a Vilsmeier reagent (e.g., generated from DMF and PBr3) followed by heterocyclization with hexamethyldisilazane. nih.govsemanticscholar.orgnih.gov This procedure has been shown to be effective for 5-amino-1-phenyl-3-substituted pyrazoles, affording the corresponding pyrazolo[3,4-d]pyrimidines in good yields. nih.govsemanticscholar.org The reaction proceeds through Vilsmeier amidination and imination, followed by intermolecular heterocyclization. nih.govnih.gov

As mentioned in section 3.3.1, the dimerization of 5-aminopyrazoles is a significant reaction pathway. A copper-promoted method allows for a highly chemoselective dimerization to produce either pyrazole-fused pyridazines or pyrazines. mdpi.comnih.gov The reaction conditions, including the copper source, oxidant, and additives, determine the outcome of the reaction, providing a switchable synthesis of these dimeric structures. mdpi.comnih.govresearchgate.net This transformation is valuable for creating symmetrical biheteroaryl compounds with potential applications in materials chemistry. mdpi.com

The reaction of 5-aminopyrazoles with α,β-unsaturated ketones is a well-established method for the synthesis of pyrazolo[3,4-b]pyridines. mdpi.com This reaction typically proceeds through a sequence of a Michael addition of the C4-position of the pyrazole to the enone, followed by cyclization, dehydration, and aromatization. nih.gov For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones in an ionic liquid has been reported to give excellent yields of the corresponding pyrazolo[3,4-b]pyridines. nih.gov

Reactions with other carbonyl systems are also prevalent. The condensation with 1,3-dicarbonyl compounds is a classical approach to pyrazolo[3,4-b]pyridines. mdpi.com Depending on the nature of the dicarbonyl compound, this reaction can lead to the formation of regioisomers. mdpi.com Multicomponent reactions involving aldehydes and pyruvic acids with 5-aminopyrazoles have also been studied, leading to pyrazolo[3,4-b]pyridine-6-carboxylic acids. researchgate.netscilit.com

Structure Activity Relationship Sar Studies for Pyrazole Based Scaffolds

General Principles of Structure-Activity Relationships in Pyrazole (B372694) Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It serves as a highly versatile and privileged scaffold in medicinal chemistry due to its metabolic stability and its ability to act as a bioisostere for other functional groups. researchgate.netnih.gov The SAR of pyrazole derivatives is fundamentally governed by the nature, position, and orientation of substituents at its five positions (N1, C3, C4, and C5). researchgate.net

Key principles guiding the SAR of pyrazole chemistry include:

Electronic Effects: The electron density of the pyrazole ring is influenced by the electronic nature of its substituents. Electron-donating groups (e.g., alkyl, methoxy) and electron-withdrawing groups (e.g., nitro, halogen) can significantly impact the molecule's reactivity and its ability to form interactions such as hydrogen bonds or pi-stacking. researchgate.netresearchgate.net

Steric Factors: The size and spatial arrangement of substituents play a crucial role in determining how a molecule fits into a biological target. Bulky groups can create steric hindrance, preventing binding, whereas smaller substituents might allow for a more optimal fit and stronger interactions. researchgate.net

These principles allow medicinal chemists to rationally design pyrazole derivatives with desired therapeutic activities, ranging from kinase inhibition to anti-inflammatory and anticancer effects. nih.govmdpi.comnih.gov

Impact of Substituents on the Biological Profiles of Pyrazole Derivatives

The specific combination of an isopropyl group at C3, a phenyl group at N1, and an amine group at C5 in the target scaffold creates a unique chemical entity. Each substituent makes a distinct and significant contribution to the molecule's potential biological activity.

Influence of the Isopropyl Group on Molecular Interactions

The isopropyl group at the C3 position is a relatively small, branched alkyl substituent that exerts its influence primarily through steric and hydrophobic effects. Its bulk is greater than that of a methyl group but less than a tert-butyl or a phenyl group, providing a specific spatial profile that can be critical for fitting into enzyme active sites.

In SAR studies of pyrazole-based kinase inhibitors, the size of the alkyl group at this position has been shown to be a determining factor for potency. The isopropyl group contributes to the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets within a protein target. mdpi.com However, this must be balanced, as excessively bulky groups can lead to a loss of activity due to steric clashes. For instance, in a series of pyrazole-based Cyclin-Dependent Kinase (CDK) inhibitors, the substitution pattern at the C3 position was explored, revealing that activity is highly sensitive to the size of the substituent. mdpi.com

| Compound | C3-Substituent | Relative Potency |

|---|---|---|

| Derivative A | -H | Low |

| Derivative B | -Methyl | Moderate |

| Derivative C | -Isopropyl | Moderate-High |

| Derivative D | -Cyclobutyl | High |

| Derivative E | -Phenyl | Low |

As illustrated in the hypothetical data in Table 1, based on findings from SAR studies, an isopropyl group can offer a favorable balance of size and lipophilicity compared to smaller (methyl) or larger (phenyl) groups, though in some scaffolds, a slightly larger group like cyclobutyl may be optimal. mdpi.com This highlights the importance of the isopropyl moiety in achieving a precise structural fit for potent biological activity.

Role of the Phenyl Substituent in Modulating Activity

The phenyl group attached to the N1 position of the pyrazole ring is a crucial feature that significantly influences the molecule's binding affinity and selectivity. Its primary roles include anchoring the molecule within a binding site and participating in non-covalent interactions.

Hydrophobic and Pi-Stacking Interactions: The aromatic nature of the phenyl ring allows it to engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site. nih.govresearchgate.net These interactions are fundamental for the stable binding of many small-molecule inhibitors to their targets. mdpi.com

A Scaffold for Further Modification: The phenyl ring serves as a versatile handle for synthetic modification. Introducing substituents onto the phenyl ring can dramatically alter the compound's activity. For example, SAR studies on pyrazole-based cannabinoid receptor antagonists revealed that a 2,4-dichlorophenyl substituent at the N1-position was a structural requirement for potent activity. nih.gov Similarly, in studies of estrogen receptor ligands, adding a hydroxyl group to the para-position of the N1-phenyl ring was found to enhance both binding affinity and selectivity. researchgate.net

The presence of the N1-phenyl group provides a critical anchor point and a platform for tuning the electronic and steric properties of the entire molecule, thereby modulating its biological activity and selectivity profile. acs.org

Contribution of the Amine Moiety to Receptor Binding and Functional Response

The amine (-NH₂) group, particularly at the C5 position, is a key pharmacophoric feature that often plays a pivotal role in establishing high-affinity interactions with biological targets. Its primary function is to act as a hydrogen bond donor, a fundamental interaction in molecular recognition. nih.gov

In numerous studies of pyrazole-based inhibitors, the amino group has been shown to form critical hydrogen bonds with the "hinge region" of protein kinases. acs.org This region connects the N- and C-terminal lobes of the kinase domain and is a common anchoring point for ATP-competitive inhibitors. For example, co-crystal structures of 3-aminopyrazole (B16455) derivatives bound to Aurora A kinase show the amino group forming up to three hydrogen bonds with the backbone atoms of glutamate (B1630785) and alanine (B10760859) residues in the hinge region. acs.org These interactions lock the inhibitor into the active site, leading to potent enzyme inhibition.

The basicity of the amino group also allows it to participate in electrostatic interactions with acidic residues like aspartate or glutamate in a binding pocket. researchgate.net The position of the amino group on the pyrazole ring is critical; 5-aminopyrazoles are widely reported as effective kinase inhibitors and anticancer agents, demonstrating the versatility of this specific arrangement. nih.gov The presence of the amine moiety is thus a strong determinant of a compound's ability to bind tightly and specifically to its target protein, directly contributing to its functional response. researchgate.net

SAR Exploration of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine Derivatives in Specific Target Modulations

While the general principles of SAR provide a framework, the specific biological activity of a compound is determined by its interactions with particular targets. Derivatives of the 3-alkyl-1-phenyl-pyrazol-5-amine scaffold have been explored as potent modulators of various enzymes.

Elucidation of Enzyme Inhibition or Activation Profiles

Research into pyrazole derivatives has identified them as potent inhibitors of several enzyme families, including protein kinases, cyclooxygenases (COX), and monoamine oxidases (MAO). nih.govnih.gov The 3-alkyl-5-aryl pyrazole scaffold, which is structurally related to this compound, has been specifically investigated for its activity against c-Jun N-terminal Kinase 3 (JNK3), a target implicated in neurodegenerative diseases. nih.gov

In a study focused on developing selective JNK3 inhibitors, a series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives were synthesized and evaluated. nih.gov The study highlighted the importance of the substituent at the C3 position for achieving high potency.

| Compound | C3-Substituent | JNK3 IC₅₀ (µM) |

|---|---|---|

| 8a | -CH₂CN | 0.227 |

| 8b | -CH₂CH₂OH | 0.361 |

| 7a | -CH₂CN | 0.635 |

| 7b | -CH₂CH₂OH | 0.824 |

The data from this study, summarized in Table 2, demonstrate that small alkyl groups with polar functionalities at the C3 position lead to potent JNK3 inhibition, with IC₅₀ values in the nanomolar to low micromolar range. nih.gov Although the N1-substituent in this series is a pyrimidine (B1678525) rather than a phenyl group, the findings underscore the potential of the 3-alkyl pyrazole core for enzyme modulation. Furthermore, other studies have shown that 1-phenyl pyrazole derivatives can act as potent and selective inhibitors of monoamine oxidase (MAO), with the substitution pattern on the pyrazole and phenyl rings dictating selectivity for MAO-A or MAO-B isoforms. nih.govresearchgate.net These findings collectively suggest that derivatives of this compound are promising candidates for the development of targeted enzyme inhibitors.

Analysis of Ligand-Receptor Binding Interactions

The key interactions for a compound like this compound can be dissected as follows:

Hydrogen Bonding: The pyrazole ring itself contains two nitrogen atoms. The N-1 nitrogen, when substituted (as with the phenyl group in this case), loses its ability to act as a hydrogen bond donor. nih.gov However, the N-2 nitrogen can still function as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of a receptor. nih.gov Furthermore, the 5-amino group (-NH2) is a primary hydrogen bond donor, capable of forming strong hydrogen bonds with acceptor groups on the protein target, such as carbonyl oxygens from the peptide backbone or acidic side chains (e.g., Asp, Glu). researchgate.net

Hydrophobic Interactions: The isopropyl group at the C3 position and the phenyl ring at the N1 position are lipophilic moieties that favorably interact with hydrophobic pockets within the receptor's binding site. nih.gov The isopropyl group's bulk and shape are critical for achieving a complementary fit within a specific hydrophobic sub-pocket. Similarly, the phenyl ring contributes significantly to binding through hydrophobic contacts.

π-π Stacking and Cation-π Interactions: The aromatic nature of both the pyrazole core and the N1-phenyl ring allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the binding site. nih.gov These interactions contribute significantly to the stability of the ligand-receptor complex.

Molecular docking and dynamics simulations are powerful computational tools used to visualize and quantify these interactions, providing a deeper understanding of the binding mode. researchgate.netacs.orgresearchgate.net For instance, docking studies on various pyrazole derivatives have repeatedly highlighted the importance of hydrogen bonds from amine substituents and hydrophobic interactions from alkyl and aryl groups in securing the ligand within the active site. researchgate.netresearchgate.net

The following table summarizes the potential ligand-receptor interactions for the this compound scaffold.

| Structural Moiety | Position | Potential Interaction Type | Interacting Receptor Residues (Examples) |

| Pyrazole Ring | Core | Hydrogen Bond Acceptor (at N2), π-π Stacking | H-bond donors (e.g., Arg, Asn), Aromatic residues (e.g., Phe, Tyr) |

| Phenyl Group | N1 | Hydrophobic, π-π Stacking | Hydrophobic/Aromatic residues (e.g., Leu, Val, Phe, Trp) |

| Isopropyl Group | C3 | Hydrophobic, Van der Waals | Aliphatic/Hydrophobic residues (e.g., Ala, Val, Leu, Ile) |

| Amine Group | C5 | Hydrogen Bond Donor | H-bond acceptors (e.g., Asp, Glu, Carbonyl oxygen) |

Rational Design Strategies for Optimizing Potency and Selectivity based on SAR

The insights gained from SAR and ligand-receptor interaction analyses form the foundation for the rational design of new analogs with improved potency, selectivity, and drug-like properties. connectjournals.com For the this compound scaffold, several strategies can be employed.

Modification of the N1-Phenyl Ring: This is a common and effective strategy. Introducing various substituents (e.g., halogens, hydroxyl, methoxy, trifluoromethyl) at the ortho, meta, or para positions can profoundly impact activity. nih.govresearchgate.net Electron-withdrawing groups can alter the electronic properties of the ring, while larger groups can probe for additional hydrophobic pockets. Adding a hydrogen-bonding group, such as a hydroxyl, could form a new, affinity-enhancing interaction with the receptor. illinois.edu

Modification of the C3-Isopropyl Group: The size and lipophilicity of the substituent at the C3 position are critical for optimal interaction with the S1 hydrophobic pocket of many enzymes. nih.gov SAR studies often explore a range of alkyl and cycloalkyl groups to find the ideal fit. For example, replacing the isopropyl group with smaller (ethyl) or larger, more constrained (cyclopropyl, cyclopentyl) groups can modulate potency and selectivity. nih.govnih.gov

Bioisosteric Replacement: Bioisosteres are chemical groups with similar physical or chemical properties that can produce broadly similar biological effects. The N1-phenyl group could be replaced by other aromatic heterocycles (e.g., pyridine (B92270), thiophene) to improve properties like solubility or to introduce new interaction points. nih.gov Similarly, the C3-isopropyl group could be replaced by bioisosteres like a cyclopropyl (B3062369) group to enhance metabolic stability while maintaining the necessary hydrophobic character.

Scaffold Hopping: While maintaining the key interaction points (the 5-amino H-bond donor and hydrophobic groups), the central pyrazole core could be replaced with other heterocyclic scaffolds, such as imidazole, triazole, or indazole. nih.gov This strategy can lead to novel chemical series with completely different intellectual property landscapes and potentially improved pharmacological profiles.

N-Substitution of the 5-Amine Group: While the primary amine is often a crucial hydrogen bond donor, carefully considered substitution could explore additional binding space. For example, small alkyl groups or acylation could lead to new interactions, though this often comes at the risk of losing the primary hydrogen bond donation, which can decrease affinity.

The following table outlines rational design strategies based on the SAR of the this compound scaffold.

| Strategy | Target Moiety | Specific Modification Example | Rationale |

| Explore Hydrophobic Pockets | N1-Phenyl Ring | Addition of a para-chloro or para-methyl group | Probe for additional hydrophobic interactions and modulate electronic properties. |

| Optimize Hydrophobic Fit | C3-Isopropyl Group | Replacement with cyclopropyl or tert-butyl group | Fine-tune the size and shape to better fit the hydrophobic S1 pocket, potentially increasing potency and selectivity. |

| Introduce New H-Bonds | N1-Phenyl Ring | Addition of a meta-hydroxyl group | Form a new hydrogen bond with a nearby acceptor residue on the receptor, increasing binding affinity. |

| Improve Physicochemical Properties | N1-Phenyl Ring | Replacement with a pyridine ring | Introduce a nitrogen atom to potentially improve solubility and serve as an additional H-bond acceptor. |

| Enhance Metabolic Stability | C3-Isopropyl Group | Replacement with a trifluoromethyl group | Block potential sites of metabolic oxidation, increasing the compound's half-life. acs.org |

By systematically applying these design principles, medicinal chemists can iteratively modify the lead structure of this compound to develop optimized compounds with superior therapeutic potential. nih.gov

Mechanistic Investigations of Pyrazole Derivative Actions

Unraveling the Molecular Mechanisms of Action of Pyrazole-Based Interventions

The molecular mechanisms of pyrazole (B372694) derivatives are diverse, reflecting the scaffold's ability to be tailored for a wide array of biological targets. A predominant mechanism for many pyrazole-based compounds is the inhibition of protein kinases. nih.gov These enzymes play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Pyrazole derivatives often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases, thereby preventing the transfer of a phosphate (B84403) group to substrate proteins and disrupting downstream signaling cascades. scispace.com

Beyond kinase inhibition, pyrazole derivatives have demonstrated other mechanisms of action, such as anti-inflammatory effects. Some compounds have been shown to inhibit the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov The mechanism here can involve the modulation of signaling pathways like NF-κB, a key regulator of the inflammatory response. Additionally, certain pyrazoles exhibit antioxidant properties, directly scavenging reactive oxygen species (ROS) or influencing cellular antioxidant pathways, which can be beneficial in conditions associated with oxidative stress.

The specific functional groups attached to the pyrazole core are instrumental in defining the precise molecular mechanism. For 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine, the amine group at the 5-position is particularly significant. Aminopyrazoles are recognized as versatile frameworks in drug discovery, capable of forming crucial interactions with biological targets. researchgate.net

Role of the Pyrazole Scaffold in Specific Target Binding and Modulation

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its metabolic stability and its capacity to form multiple, directed interactions with biological targets. Its five-membered ring structure, containing two adjacent nitrogen atoms, provides a unique geometric and electronic profile for engaging with proteins.

Key features of the pyrazole scaffold in target binding include:

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, allowing for strong and specific interactions with amino acid residues in a protein's binding site. The amine group on aminopyrazoles provides an additional, potent hydrogen bonding point. scispace.com

Hydrophobic and van der Waals Interactions: Substituents on the pyrazole ring, such as the phenyl and isopropyl groups in this compound, can engage in hydrophobic and van der Waals interactions, which are critical for binding affinity and selectivity. The phenyl group, in particular, can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Structural Rigidity and Conformation: The aromatic and planar nature of the pyrazole ring provides a rigid core, which helps to properly orient the appended functional groups for optimal interaction with the target. This pre-organization reduces the entropic penalty upon binding, contributing to higher affinity.

The table below summarizes the contribution of different substituents on the pyrazole scaffold to target interaction, based on general observations from various pyrazole-based inhibitors.

| Substituent Position | Type of Group | Potential Interactions | Role in Binding |

| N1 | Phenyl | Hydrophobic, π-π stacking | Anchoring the molecule in hydrophobic pockets; selectivity. |

| C3 | Isopropyl | Hydrophobic, van der Waals | Enhancing binding affinity through lipophilic interactions; influencing selectivity. |

| C5 | Amine | Hydrogen bond donor/acceptor | Forming key hydrogen bonds with the target protein, often crucial for potency. |

Interplay of Unique Structural Features of this compound with Biological Pathways

The specific combination of structural features in this compound dictates its potential interactions with biological pathways. While detailed studies on this specific molecule are limited, its structure allows for informed hypotheses based on the known pharmacology of related pyrazole derivatives.

N1-Phenyl Group: The phenyl group at the N1 position is a common feature in many kinase inhibitors. It often occupies a hydrophobic region of the ATP-binding pocket, contributing to both affinity and selectivity. Its orientation relative to the pyrazole core can influence which kinases are targeted. For instance, in some kinase families, this region provides a deep pocket where the phenyl group can be accommodated.

C3-Isopropyl Group: This bulky, lipophilic group can further enhance binding within hydrophobic pockets. Its size and shape can act as a selectivity filter, favoring binding to proteins with complementary pockets while sterically hindering binding to others. In the context of anti-inflammatory activity, modifications at this position can modulate potency against enzymes like cyclooxygenases (COX).

C5-Amine Group: The primary amine at the C5-position is a critical pharmacophoric element. It can act as a key hydrogen bond donor, often interacting with the "hinge region" of protein kinases, a conserved backbone segment that forms hydrogen bonds with ATP. This interaction is a hallmark of many Type I kinase inhibitors and is often essential for potent inhibitory activity. The presence of this group makes the compound a likely candidate for targeting biological pathways regulated by kinases.

The interplay of these three features—a hydrophobic anchor (phenyl), a lipophilic selectivity element (isopropyl), and a potent hydrogen-bonding group (amine)—creates a molecule with the potential to selectively and potently modulate specific nodes within cellular signaling pathways, such as those involved in cell proliferation, inflammation, or survival. nih.gov

Kinetic and Thermodynamic Aspects of Ligand-Target Interactions Involving Pyrazole Amines

The efficacy of a drug is not solely determined by its binding affinity (a thermodynamic parameter) but also by the kinetics of its interaction with the target—how quickly it binds (association rate, k_on) and how long it stays bound (dissociation rate, k_off).

Enthalpy (ΔH): This term reflects the energy changes from forming and breaking bonds. For pyrazole amines, the formation of strong, specific hydrogen bonds between the amine group and the target protein, as well as favorable van der Waals interactions from the phenyl and isopropyl groups, results in a negative (favorable) enthalpic contribution.

Entropy (ΔS): This term relates to changes in the system's disorder. The binding of a flexible ligand to a protein is typically entropically unfavorable because it restricts the conformational freedom of both molecules. However, the displacement of ordered water molecules from the binding site (the hydrophobic effect), driven by the phenyl and isopropyl groups, can provide a significant, favorable entropic contribution.

Kinetic Aspects: The residence time (1/k_off) of a drug on its target can be a more critical determinant of its biological effect than its binding affinity alone. A longer residence time means the target remains inhibited for a longer period, even after the concentration of the free drug has decreased.

Association Rate (k_on): This is influenced by factors like the initial electrostatic attraction and the "fit" of the ligand into the binding site.

Dissociation Rate (k_off): A slow dissociation rate is often associated with inhibitors that induce a conformational change in the target protein or that fit very snugly into the binding site with numerous optimized interactions. The network of hydrogen bonds from the amine and hydrophobic contacts from the rest of the this compound molecule would be expected to contribute to a slower k_off.

Computational and Theoretical Studies on 3 Isopropyl 1 Phenyl 1h Pyrazol 5 Amine

Quantum-Chemical Calculations and Electronic Structure Analysis

Quantum-chemical calculations are employed to investigate the fundamental electronic properties of a molecule. Methods such as Density Functional Theory (DFT) are used to model the electronic structure, predict molecular geometry, and calculate various chemical descriptors that govern the molecule's behavior.

For pyrazole (B372694) derivatives like 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine, tautomerism is a key consideration. Annular tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring, can significantly influence the compound's chemical and biological properties. While the N1 position is substituted by a phenyl group in the target molecule, the amino group at the C5 position can exist in equilibrium with its imino tautomer.

Table 1: Factors Influencing Tautomeric Stability in Substituted Pyrazoles

| Factor | Description | Predicted Effect on this compound |

|---|---|---|

| Substituent Effects | The electron-donating or -withdrawing nature of groups on the pyrazole ring. | The isopropyl group (electron-donating) at C3 and the amino group (electron-donating) at C5 influence electron density and may favor the amine tautomer. |

| Solvent Effects | The polarity of the solvent can stabilize one tautomer over another through hydrogen bonding or dipole interactions. | In polar solvents, the imino tautomer might be stabilized through hydrogen bonding, shifting the equilibrium. |

| Intramolecular H-Bonding | The potential for hydrogen bond formation between the amino/imino group and a nitrogen atom of the pyrazole ring. | The geometry of the molecule may allow for intramolecular hydrogen bonds that stabilize a particular tautomeric form. |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical indicators of a molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich portions of the molecule, such as the amino group and the pyrazole ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the pyrazole and phenyl rings, indicating potential sites for nucleophilic attack. DFT calculations can precisely map the distribution and energy levels of these orbitals. researchgate.net

Table 2: Conceptual FMO Properties and Reactivity Implications

| Orbital | Typical Location of Electron Density | Predicted Reactivity |

|---|---|---|

| HOMO | Amino group, Pyrazole ring nitrogens | Site for electrophilic attack |

| LUMO | Phenyl ring, Pyrazole ring carbons | Site for nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | N/A | A smaller gap indicates higher polarizability and greater chemical reactivity. |

The distribution of electron density within a molecule is crucial for understanding its reactivity and intermolecular interactions. Quantum-chemical calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. These maps are valuable for identifying regions that are electron-rich (negative electrostatic potential, typically colored red) or electron-poor (positive electrostatic potential, colored blue).

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amino group, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance. researchgate.net Positive potential regions might be found around the hydrogen atoms of the amino group, identifying them as hydrogen bond donors. This analysis helps predict how the molecule will interact with biological targets like enzymes or receptors.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These methods are indispensable in drug discovery for predicting binding modes and affinities.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy (in kcal/mol). Studies on various pyrazole derivatives have demonstrated their ability to bind to a range of biological targets. For example, substituted pyrazoles have been docked against enzymes like monoamine oxidase (MAO-A and MAO-B), showing good binding affinities and proposing them as potential antidepressants. nih.gov

Docking studies of pyrazole derivatives often reveal key interactions, such as:

Hydrogen bonding: The amino group and pyrazole nitrogens can act as hydrogen bond donors and acceptors.

Hydrophobic interactions: The phenyl and isopropyl groups can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Table 3: Example Docking Results for Structurally Related Pyrazole Derivatives

| Derivative Class | Protein Target | Key Interactions Noted |

|---|---|---|

| Phenyl-pyrazole-carboxamides | Monoamine Oxidase A (MAO-A) | Hydrogen bonding, Hydrophobic interactions nih.gov |

| Disubstituted-phenyl-pyrazoles | 6KZV-A Enzyme | Hydrogen bonding with active site residues researchgate.net |

The three-dimensional shape (conformation) and flexibility of a molecule are critical for its ability to bind to a receptor. Conformational analysis involves identifying the stable, low-energy conformations of a molecule. For this compound, significant flexibility arises from the rotation around the single bonds connecting the phenyl and isopropyl groups to the pyrazole core.

Computational methods can map the potential energy surface by calculating the energy as a function of key dihedral angles. This analysis reveals the most probable conformations in different environments. Crystal structure studies of related compounds, such as 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, show that the phenyl and pyrazole rings are typically not coplanar, with a significant dihedral angle between them (e.g., 50.61°). nih.gov This twist is a result of steric hindrance and electronic effects. Molecular dynamics simulations can further explore the conformational landscape of the molecule over time, providing insights into its dynamic behavior and how its shape might adapt upon binding to a target.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine |

| Monoamine Oxidase A (MAO-A) |

Quantitative Structure-Activity Relationship (QSAR) Modeling.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For pyrazole derivatives, including this compound, QSAR studies are instrumental in understanding how structural modifications influence their therapeutic effects. These models are crucial in drug discovery for predicting the activity of novel compounds, thereby prioritizing synthesis and testing efforts. connectjournals.com

Development of Predictive Models for Biological Efficacy

The development of predictive QSAR models for pyrazole derivatives involves a series of steps designed to ensure the model's accuracy, robustness, and predictive power. The process begins with the selection of a dataset of pyrazole analogs with experimentally determined biological activities. eurjchem.com

The overarching goal is to create a statistically significant model that can accurately forecast the biological efficacy of new, untested pyrazole compounds. For instance, a QSAR model might be developed to predict the anti-inflammatory or anticancer activity of a series of pyrazole derivatives. ssrn.com The predictive capacity of these models is rigorously evaluated through internal and external validation techniques to ensure their reliability. chemrevlett.com

A typical workflow for developing a predictive QSAR model for pyrazole derivatives is outlined below:

| Step | Description |

| 1. Data Set Selection | A diverse set of pyrazole compounds with a wide range of biological activity values is compiled. |

| 2. Structural Optimization | The 3D structures of the molecules are optimized using computational chemistry methods like Density Functional Theory (DFT). chemrevlett.com |

| 3. Descriptor Calculation | A large number of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each molecule. eurjchem.com |

| 4. Data Splitting | The dataset is divided into a training set for model development and a test set for external validation. ubaya.ac.id |

| 5. Feature Selection | Statistical methods are used to select the most relevant descriptors that correlate with biological activity. |

| 6. Model Generation | A mathematical model is built using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). ubaya.ac.idscribd.com |

| 7. Model Validation | The model's statistical significance and predictive ability are assessed using various metrics. researchgate.net |

Selection and Application of Molecular Descriptors and Statistical Methodologies

The selection of appropriate molecular descriptors and statistical methods is a critical aspect of QSAR modeling for pyrazole derivatives. Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties.

Molecular Descriptors in Pyrazole QSAR:

| Descriptor Type | Examples | Relevance to Biological Activity |

| Constitutional | Molecular Weight, Number of multiple bonds | Relates to the overall size and composition of the molecule. shd-pub.org.rs |

| Topological | Topological charge index, Topological distance based autocorrelation | Describes the connectivity and branching of the molecule. chemrevlett.com |

| Quantum Chemical | Dipole moment, Total energy | Provides insights into the electronic properties and reactivity. eurjchem.com |

| Physicochemical | LogP (octanol/water partition coefficient) | Relates to the lipophilicity and membrane permeability of the compound. chemrevlett.com |

| 3D Descriptors | Total molecular surface area | Describes the three-dimensional shape and size of the molecule. chemrevlett.com |

Statistical Methodologies:

The relationship between the selected descriptors and the biological activity of pyrazole derivatives is established using various statistical methods.

Multiple Linear Regression (MLR): This method is used to create a linear equation that relates the biological activity to a set of molecular descriptors. eurjchem.com It is one of the most common and interpretable QSAR methods. scribd.com

Partial Least Squares (PLS): PLS is a regression technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. ubaya.ac.id

Genetic Algorithm (GA): GA is often used in conjunction with MLR or PLS for descriptor selection, helping to identify the most relevant subset of descriptors from a large pool. ubaya.ac.idshd-pub.org.rs

Random Forest (RF): A machine learning technique that can be used for developing more complex, non-linear QSAR models. researchgate.net

The quality and predictive power of the developed QSAR models are assessed using several statistical parameters, including the correlation coefficient (r), the coefficient of determination (r²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). researchgate.neteurjchem.com

Cheminformatics Approaches in Pyrazole Research and Virtual Screening

Cheminformatics plays a pivotal role in modern drug discovery, and its application to pyrazole research has significantly accelerated the identification of novel therapeutic agents. Cheminformatics tools and techniques are employed for managing, analyzing, and modeling chemical and biological data related to pyrazole compounds. eurasianjournals.com

Virtual Screening:

One of the most powerful applications of cheminformatics in this context is virtual screening. Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govresearchgate.net This approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS) methods. chemmethod.comchemmethod.com

For pyrazole research, virtual screening can be used to:

Identify novel pyrazole-based inhibitors for a variety of therapeutic targets. researchgate.netchemmethod.com

Prioritize a smaller, more manageable set of compounds for experimental testing.

Explore the vast chemical space of potential pyrazole derivatives. researchgate.net

A typical virtual screening workflow for identifying new pyrazole-based inhibitors might involve the following steps:

| Step | Description |

| 1. Target Selection and Preparation | A 3D structure of the biological target (e.g., an enzyme) is obtained, often from a protein database. |

| 2. Compound Library Preparation | A large database of chemical compounds, which can include millions of molecules, is prepared for screening. This can include libraries of known pyrazole derivatives. researchgate.netchemmethod.com |

| 3. Docking Simulation | Each compound in the library is computationally "docked" into the active site of the target protein to predict its binding affinity and orientation. connectjournals.com |

| 4. Scoring and Ranking | The docked compounds are scored and ranked based on their predicted binding affinity. |

| 5. Post-processing and Selection | The top-ranked compounds are visually inspected and further filtered based on other properties before being selected for experimental validation. |

Recent studies have demonstrated the successful application of high-throughput virtual screening (HTVS) to identify novel pyrazole-based inhibitors for targets such as cyclin-dependent kinase 8 (CDK8), a key enzyme in cancer progression. researchgate.netchemmethod.comchemmethod.com In such studies, large databases of pyrazole compounds are screened against the crystal structure of the target protein to identify promising lead candidates. researchgate.netchemmethod.com

Applications of Pyrazole Based Scaffolds in Advanced Materials and Catalysis

Pyrazole (B372694) Derivatives as Ligands in Coordination Chemistry and Materials Science